molecular formula C18H18O3 B14560522 {2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone CAS No. 62261-88-5

{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone

Cat. No.: B14560522
CAS No.: 62261-88-5
M. Wt: 282.3 g/mol
InChI Key: JQZMKAZESTXDAI-UHFFFAOYSA-N
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Description

{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone is an organic compound with the molecular formula C19H20O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring. The resulting intermediate is then reacted with benzoyl chloride to introduce the phenyl group, yielding the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone involves its interaction with molecular targets through its reactive oxirane ring and phenyl groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar structure with two oxirane rings.

    Bisphenol F diglycidyl ether: Contains two oxirane rings and a methylene bridge.

    Epichlorohydrin: A simpler compound with an oxirane ring and a chlorine atom.

Properties

CAS No.

62261-88-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

[2,4-dimethyl-6-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C18H18O3/c1-12-8-13(2)17(16(9-12)21-11-15-10-20-15)18(19)14-6-4-3-5-7-14/h3-9,15H,10-11H2,1-2H3

InChI Key

JQZMKAZESTXDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CO2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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